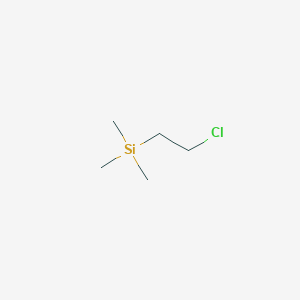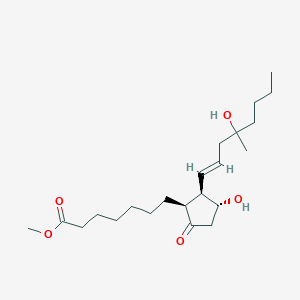
4-Amino-2-ethylphenol
Übersicht
Beschreibung
4-Amino-2-ethylphenol belongs to the class of organic compounds known as phenethylamines. These compounds contain a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Molecular Structure Analysis
The molecular formula of 4-Amino-2-ethylphenol is C8H11NO. The structure includes a phenyl group substituted at the second position by an ethan-1-amine . The molecular weight is 137.1790 .Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatization in Chromatography
4-Amino-2-ethylphenol has been explored as a precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This application is significant in analytical chemistry, particularly in the detection and analysis of various compounds. For instance, a study by Nohta et al. (1994) utilized 2-Amino-4,5-ethylenedioxyphenol, a related compound, for the fluorescence derivatization of aromatic aldehydes, demonstrating its utility in chromatographic applications (Nohta et al., 1994).
Biosynthesis in Microorganisms
4-Amino-2-ethylphenol is of interest in the field of microbiology and biotechnology. Zhang et al. (2020) constructed an artificial biosynthetic pathway in Escherichia coli for the production of 4-ethylphenol, demonstrating its potential in the development of novel biosynthetic methods for industrially important chemicals (Zhang, Long & Ding, 2020).
Interaction with Metal Ions
The interaction of 4-Amino-2-ethylphenol with metal ions has been studied, which is relevant in coordination chemistry. For instance, Falcone, Giuffrè & Sammartano (2011) explored the UV–VIS and acid-base behavior of 4-Amino-2-ethylphenol and its complexing ability towards Zn2+ ions in aqueous solution, highlighting its potential applications in areas such as metal ion sensing and removal (Falcone, Giuffrè & Sammartano, 2011).
Sorption on Yeast Cell Walls
Nieto-Rojo, Ancín-Azpilicueta & Garrido (2014) researched the sorption of 4-ethylphenol on yeast cell walls using synthetic wine. Their findings have implications for understanding the interaction of this compound with biological materials, which could be relevant in the food and beverage industry (Nieto-Rojo, Ancín-Azpilicueta & Garrido, 2014).
Photodissociation Dynamics
The photodissociation dynamics of compounds similar to 4-Amino-2-ethylphenol, like 4-ethylphenol, have been studied to understand their behavior under light exposure. Tseng et al. (2007) examined the photodissociation of p-ethylphenol and related compounds, providing insights into the photochemical behavior of these molecules (Tseng, Lee, Ni & Chang, 2007).
Interaction with DNA
The interaction of 4-Amino-2-ethylphenol derivatives with DNA has been explored, which is relevant for understanding their potential biological effects and applications. Rafique et al. (2022) synthesized 4-aminophenol derivatives and studied their interaction with DNA, providing insights into the potential therapeutic applications of these compounds (Rafique et al., 2022).
Safety And Hazards
4-Amino-2-ethylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has potential for acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-2-ethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKXEALJTBALGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-ethylphenol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B3187800.png)


![Benzo[d][1,2,3]thiadiazol-7-amine](/img/structure/B3187818.png)


![N-[4-(4-Methoxyanilino)phenyl]acetamide](/img/structure/B3187851.png)


![2-Propenoic acid, 2-methyl-, 4-[bis(4-methylphenyl)amino]phenyl ester](/img/structure/B3187870.png)